molecular formula C10H20N2O B1338474 4-(4-Methylpiperidin-4-yl)morpholine CAS No. 342412-40-2

4-(4-Methylpiperidin-4-yl)morpholine

Cat. No. B1338474
CAS RN: 342412-40-2
M. Wt: 184.28 g/mol
InChI Key: DUOLQKAYKVXDBZ-UHFFFAOYSA-N
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Description

“4-(4-Methylpiperidin-4-yl)morpholine” is a chemical compound that belongs to the class of molecules known as morpholines . It has a molecular weight of 184.28 . The compound is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “4-(4-methylpiperidin-4-yl)morpholine” and its InChI code is "1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3" . This indicates the molecular structure of the compound.

It is typically stored at a temperature of 4 degrees . The physical form of the compound is a powder .

Scientific Research Applications

Synthesis of Selective Adenosine A2A Receptor Antagonists

This compound is used as a reactant in the synthesis of selective adenosine A2A receptor antagonists. These antagonists have potential therapeutic applications in treating Parkinson’s disease, as they can modulate motor activity .

Development of Antidepressants

It serves as a precursor in the development of antidepressants. The morpholine structure is often found in molecules with antidepressant activity .

Cancer Research

In cancer research, derivatives of this compound are used to restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, which is crucial for preventing cancer metastasis .

Platelet Aggregation Inhibition

The compound is also involved in synthesizing orally bioavailable P2Y12 antagonists, which are important for inhibiting platelet aggregation. This has significant implications for preventing thrombotic events .

Natural Products and Biologically Relevant Compounds

The morpholine motif, part of this compound’s structure, is prevalent in natural products and biologically active compounds. It’s involved in synthesizing various morpholines and their carbonyl-containing analogs from related compounds .

Cytotoxic Activity Studies

New tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine and 4-methylpiperidin-1-yl-1,3,5-triazine have been synthesized using this compound. These derivatives’ cytotoxic activities against human liver and lung tumor cell lines have been tested, although they did not show significant activity .

Photophysical and Biological Activity Research

A derivative with a 4-methylpiperidin-4-ol substituted pyrazole shows promising photophysical properties and potential in vitro biological applications. This indicates its utility in developing compounds with specific photophysical characteristics for biological research .

Each section provides a unique application field for 4-(4-Methylpiperidin-4-yl)morpholine, demonstrating its versatility and importance in scientific research.

ChemicalBook Springer Link - Chemistry of Heterocyclic Compounds Springer Link - Synthesis and Study of Some Properties Polish Journal of Environmental Studies - Photophysical and Biological Activity

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-(4-methylpiperidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLQKAYKVXDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidin-4-yl)morpholine

CAS RN

342412-40-2
Record name 4-(4-methylpiperidin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5.25 g (23.8 mmol) 1-benzyl-4-hydroxy-piperidine-4-carbonitrile and 2.2 mL (25.2 mmol) morpholine in 30 mL MeOH was refluxed for 6 h. The mixture was evaporated to dryness i. vac., while the product was obtained in the form of crystals.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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